2-Cyclohex-3-en-1-ylethanethiol

Description

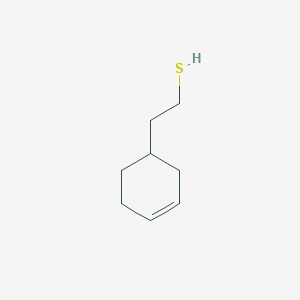

Structure

3D Structure

Properties

CAS No. |

6337-39-9 |

|---|---|

Molecular Formula |

C8H14S |

Molecular Weight |

142.26 g/mol |

IUPAC Name |

2-cyclohex-3-en-1-ylethanethiol |

InChI |

InChI=1S/C8H14S/c9-7-6-8-4-2-1-3-5-8/h1-2,8-9H,3-7H2 |

InChI Key |

OFADWQHBIIMCMX-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CC=C1)CCS |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 2 Cyclohex 3 En 1 Ylethanethiol

Reactions of the Thiol Group

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation.

Oxidation Reactions to Sulfides, Sulfoxides, and Sulfones

The sulfur atom in the thiol group of 2-Cyclohex-3-en-1-ylethanethiol can exist in various oxidation states. Mild oxidation typically leads to the formation of disulfides, while stronger oxidizing agents can produce sulfoxides and sulfones.

Controlled oxidation of thiols is a fundamental transformation in organic synthesis. For instance, the oxidation of simple thiols can be achieved with a variety of reagents. In the case of this compound, a mild oxidizing agent like iodine (I₂) in the presence of a base would be expected to yield the corresponding disulfide, bis(2-(cyclohex-3-en-1-yl)ethyl) disulfide. libretexts.orgyoutube.com This reaction proceeds through the formation of a thiolate anion, which then attacks another molecule of the thiol.

Further oxidation to the sulfoxide (B87167) and sulfone can be accomplished using stronger oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). The reaction conditions can be tuned to favor one product over the other. For example, one equivalent of the oxidant would predominantly form the sulfoxide, while an excess would lead to the sulfone.

The atmospheric oxidation of thiols, particularly by hydroxyl radicals (•OH), is also a significant degradation pathway. nih.gov Studies on analogous compounds like 3-methyl-2-butene-1-thiol (B196119) have shown that the reaction with •OH radicals primarily occurs via H-atom abstraction from the -SH group, leading to the formation of a thiyl radical, which can then undergo further reactions. nih.gov

Table 1: Expected Products of Thiol Oxidation

| Starting Material | Oxidizing Agent | Expected Major Product |

| This compound | I₂, Base | bis(2-(cyclohex-3-en-1-yl)ethyl) disulfide |

| This compound | H₂O₂ (1 eq.) | 2-(Cyclohex-3-en-1-yl)ethylsulfinylmethane |

| This compound | H₂O₂ (excess) | 2-(Cyclohex-3-en-1-yl)ethylsulfonylmethane |

Nucleophilic Additions and Substitutions

The thiol group can be readily deprotonated by a base to form a thiolate anion. This thiolate is a potent nucleophile and can participate in a variety of nucleophilic addition and substitution reactions. For example, it can undergo S-alkylation when treated with an alkyl halide. This reaction proceeds via an Sₙ2 mechanism.

In the context of this compound, the corresponding thiolate can react with electrophiles such as methyl iodide to form a thioether, specifically 1-((methylthio)ethyl)-3-cyclohexene. The reactivity of the thiolate is influenced by factors such as the solvent, temperature, and the nature of the electrophile.

Radical Reactions Involving the Thiol Moiety

Thiols are well-known to participate in radical reactions, most notably the thiol-ene reaction. nih.gov This reaction involves the radical-initiated addition of the S-H bond across a double or triple bond. In the case of this compound, it can either react with another alkene in an intermolecular fashion or potentially undergo intramolecular cyclization if an appropriate unsaturated moiety were present elsewhere in the molecule. The initiation of this reaction is typically achieved using a radical initiator, such as azobisisobutyronitrile (AIBN), or through photolysis. The reaction proceeds via a chain mechanism involving a thiyl radical. nih.gov

The reaction of thiols with hydroxyl radicals, as mentioned earlier, also falls under this category and is a key process in the atmospheric chemistry of volatile sulfur compounds. nih.gov

Reactivity of the Cyclohexene (B86901) Ring System

The carbon-carbon double bond in the cyclohexene ring is a site of high electron density, making it susceptible to attack by electrophiles and a participant in cycloaddition reactions.

Electrophilic Additions to the Carbon-Carbon Double Bond

The double bond of the cyclohexene ring in this compound can undergo electrophilic addition reactions with a variety of reagents, including halogens (e.g., Br₂) and hydrogen halides (e.g., HBr). youtube.comlibretexts.orgchemguide.co.uk

The addition of bromine (Br₂) to cyclohexene typically proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. youtube.comlibretexts.org This results in the formation of a trans-dibrominated product. For this compound, this would lead to the formation of a dibromo-substituted cyclohexane (B81311) derivative. The stereochemistry of the addition is anti. youtube.com

Similarly, the addition of hydrogen halides proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has the greater number of hydrogen atoms, leading to the more stable carbocation. The subsequent attack by the halide ion yields the final product.

The cyclohexene double bond can also be oxidized. For instance, catalytic oxidation of cyclohexene with hydrogen peroxide can yield products like cyclohexene oxide, 2-cyclohexen-1-ol, and 2-cyclohexen-1-one, indicating both epoxidation and allylic oxidation pathways. mdpi.com

Table 2: Expected Products of Electrophilic Addition to the Cyclohexene Ring

| Reagent | Expected Major Product |

| Br₂ | 1,2-Dibromo-4-(2-thioethyl)cyclohexane |

| HBr | 4-Bromo-1-(2-thioethyl)cyclohexane |

| H₂O₂ (with catalyst) | 4-(2-Thioethyl)cyclohexene oxide |

Cycloaddition Reactions (e.g., Diels-Alder, Photocycloaddition)

The cyclohexene double bond can act as a dienophile in the Diels-Alder reaction, a [4+2] cycloaddition. nih.govwikipedia.org This reaction involves the concerted interaction of the dienophile with a conjugated diene to form a new six-membered ring. wikipedia.org The reactivity of the cyclohexene ring in this compound as a dienophile would be influenced by the electronic nature of the diene. Electron-rich dienes would be expected to react more readily. The reaction is stereospecific, with the stereochemistry of the reactants being retained in the product. wikipedia.org

Photocycloaddition reactions, particularly [2+2] cycloadditions, are another important class of reactions for alkenes. acs.orgchempedia.infonsf.govlibretexts.org Upon irradiation with UV light, the cyclohexene ring can become electronically excited and react with another alkene to form a cyclobutane (B1203170) ring. acs.org These reactions can be either intermolecular or intramolecular. The regiochemistry and stereochemistry of the products are governed by the nature of the excited state and the reaction conditions. nsf.gov Research on related cyclohexenone systems has shown that they readily undergo photocycloaddition reactions. researchgate.net

Hydrogenation and Dehydrogenation Studies

Hydrogenation:

The hydrogenation of this compound is expected to proceed in a stepwise manner, targeting the carbon-carbon double bond of the cyclohexene ring and potentially the carbon-sulfur bond. The selective hydrogenation of the C=C bond is the more probable initial reaction, converting the cyclohexene moiety to a cyclohexane ring. This is a well-established transformation for which a variety of heterogeneous catalysts, such as palladium, platinum, or nickel, are effective. For instance, the enthalpy of hydrogenation for cyclohexene to cyclohexane is approximately -119.5 kJ/mol, providing a thermodynamic benchmark for this process. youtube.com

Further hydrogenation under more forcing conditions could lead to hydrogenolysis of the C-S bond, cleaving the ethanethiol (B150549) side chain. However, thiols and thioethers are known to poison many noble metal catalysts, which could complicate the complete saturation of the molecule. acs.org The choice of catalyst and reaction conditions would, therefore, be crucial in directing the selectivity of the hydrogenation. Gold-based catalysts have shown some promise in the selective hydrogenation of unsaturated compounds in the presence of sulfur-containing functional groups. wikipedia.org

Dehydrogenation:

Dehydrogenation of this compound could theoretically lead to the formation of an aromatic ring, resulting in a substituted phenylethanethiol. This process typically requires high temperatures and a suitable catalyst, such as platinum or palladium on a support like alumina (B75360) or carbon. The driving force for this reaction is the formation of the highly stable aromatic system. However, the presence of the sulfur atom could lead to side reactions, including catalyst deactivation or the formation of sulfur-containing aromatic compounds.

Intramolecular Cyclization and Rearrangement Reactions

The proximate positioning of the thiol and the double bond in this compound creates a high potential for intramolecular reactions.

Intramolecular Cyclization:

The most anticipated intramolecular reaction is a thiol-ene cyclization. This reaction can be initiated by either radical or photochemical means. wikipedia.org In a radical-initiated process, a thiyl radical (RS•) is generated from the thiol group, which then adds to the intramolecular C=C double bond. wikipedia.orgmdpi.com This addition can proceed via two pathways, leading to the formation of either a five-membered or a six-membered ring fused to the cyclohexane ring. The regioselectivity of this cyclization is governed by Baldwin's rules and the relative stability of the resulting radical intermediates. Typically, the 5-exo-trig cyclization is kinetically favored over the 6-endo-trig pathway. nih.gov

This type of cyclization has been observed in various unsaturated thiols and is a powerful method for the synthesis of heterocyclic compounds. nih.govresearchgate.net The reaction can be initiated by radical initiators like AIBN or by photolysis. mdpi.com

Rearrangement Reactions:

Rearrangement reactions of this compound could occur under thermal or catalytic conditions. For instance, an ene reaction could potentially occur, involving the transfer of an allylic hydrogen from the cyclohexene ring to the sulfur atom, with a concurrent shift of the double bond. Additionally, acid-catalyzed rearrangements could lead to skeletal reorganization of the cyclohexene ring or migration of the ethanethiol substituent.

Reaction Kinetics and Thermodynamic Analyses

Reaction Kinetics:

The table below presents hypothetical kinetic data for the intramolecular cyclization of this compound, based on data from analogous systems.

| Kinetic Parameter | Hypothetical Value Range | Influencing Factors |

| Rate Constant (k) | 103 - 105 M-1s-1 | Temperature, Initiator Concentration, Solvent |

| Activation Energy (Ea) | 15 - 30 kJ/mol | Ring Strain in Transition State, Radical Stability |

Thermodynamic Analyses:

The thermodynamics of the reactions of this compound can be estimated from the bond dissociation energies and standard enthalpies of formation of related compounds. The hydrogenation of the cyclohexene ring is an exothermic process, as previously mentioned. youtube.com The intramolecular cyclization is also generally thermodynamically favorable due to the formation of a new C-S bond and a stable cyclic structure.

The table below provides estimated thermodynamic data for key reactions of this compound.

| Reaction | ΔH° (kJ/mol) | ΔG° (kJ/mol) | Notes |

| Hydrogenation (C=C) | -110 to -125 | < 0 | Exothermic and spontaneous |

| Intramolecular Cyclization | -40 to -80 | < 0 | Exothermic and spontaneous |

| Dehydrogenation | > 0 | > 0 | Endothermic, requires energy input |

It is important to note that these values are estimates based on analogous systems and the actual experimental values for this compound may vary. nist.govchemeo.com

Advanced Spectroscopic and Analytical Characterization of 2 Cyclohex 3 En 1 Ylethanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the determination of the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

The ¹H and ¹³C NMR spectra of 2-Cyclohex-3-en-1-ylethanethiol are predicted to exhibit characteristic signals corresponding to its unique structural features, including the cyclohexene (B86901) ring and the ethanethiol (B150549) side chain.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show a complex pattern of signals. The two olefinic protons on the cyclohexene ring are expected to resonate in the downfield region, typically between 5.5 and 6.0 ppm, with their chemical shifts influenced by their position in the ring. The protons on the carbons adjacent to the double bond and the proton on the carbon bearing the ethanethiol side chain will also have distinct chemical shifts. The protons of the ethanethiol side chain, specifically those on the carbon adjacent to the sulfur atom, would likely appear in the range of 2.5-3.0 ppm, split by the neighboring methylene (B1212753) group. The thiol proton (-SH) itself would present as a broad singlet, the chemical shift of which can vary depending on concentration and solvent.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide complementary information. The two sp²-hybridized carbons of the double bond in the cyclohexene ring are expected to have the most downfield shifts, typically in the range of 120-140 ppm. The sp³-hybridized carbons of the ring and the side chain will resonate at higher fields. The carbon atom bonded to the sulfur atom is expected to have a chemical shift in the range of 20-40 ppm.

A comparative analysis with the alcohol analog, 2-Cyclohex-3-en-1-ylethanol, would show a notable upfield shift for the carbons and protons of the side chain in the thiol due to the lower electronegativity of sulfur compared to oxygen.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Olefinic CH=CH | 5.5 - 6.0 | 120 - 140 |

| CH-CH₂SH | 1.8 - 2.2 | 35 - 45 |

| CH₂-SH | 2.5 - 3.0 | 20 - 30 |

| SH | 1.0 - 2.0 (broad) | - |

| Cyclohexene Ring CH₂ | 1.2 - 2.5 | 20 - 40 |

To unambiguously assign the proton and carbon signals and to establish the connectivity of the atoms, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons that are on adjacent carbons. This would be crucial for tracing the proton network within the cyclohexene ring and along the ethanethiol side chain, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.

While not directly applicable to this compound itself, advanced NMR techniques are vital for characterizing its potential derivatives. For instance, if the thiol group were used to chelate a metal ion, such as platinum, ¹⁹⁵Pt NMR could provide valuable information about the coordination environment and the electronic structure of the resulting metal complex. Similarly, if the molecule were functionalized with a nitrogen-containing group, ¹⁵N NMR could be employed to probe the chemical environment of the nitrogen atom.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry would be employed to determine the exact molecular weight of this compound with high precision. This allows for the calculation of the elemental formula, confirming the presence of sulfur and the correct number of carbon, hydrogen, and sulfur atoms, which is a critical step in the identification of the compound.

For the analysis of this compound in complex mixtures, such as environmental samples or reaction products, hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are essential. These methods first separate the components of the mixture before they are introduced into the mass spectrometer for analysis.

The fragmentation pattern of this compound in an electron ionization (EI) mass spectrum is expected to show characteristic losses. A common fragmentation pathway for thiols is the cleavage of the C-S bond. The molecular ion peak would be expected, and key fragments would likely arise from the loss of the SH radical, the ethanethiol side chain, or through rearrangements and fragmentation of the cyclohexene ring.

In comparison, the GC-MS data for the alcohol analog, 2-Cyclohex-3-en-1-ylethanol, shows prominent peaks that can be attributed to the loss of water and fragmentation of the ring. nih.gov The fragmentation of the thiol would differ, with characteristic sulfur-containing fragments.

Experimental GC-MS Data for 2-Cyclohex-3-en-1-ylethanol nih.gov

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Possible Fragment |

| 98 | 99.9 | [M-H₂O]⁺ |

| 79 | 76.8 | [C₆H₇]⁺ |

| 93 | 55.9 | [M-H₂O-H]⁺ |

| 70 | 46.9 | |

| 67 | 39.0 | [C₅H₇]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are crucial techniques for identifying the functional groups and analyzing the vibrational modes of a molecule. For this compound, these methods would provide invaluable information about its structural features.

Fourier Transform Infrared (FTIR) Spectroscopy

A Fourier Transform Infrared (FTIR) spectrum of this compound would be expected to display characteristic absorption bands corresponding to its principal functional groups. The most notable would be the S-H stretching vibration, which is typically observed in the region of 2550-2600 cm⁻¹. The presence of the cyclohexene ring would be indicated by C=C stretching vibrations around 1640-1680 cm⁻¹ and =C-H stretching vibrations just above 3000 cm⁻¹. Additionally, C-H stretching vibrations of the alkane backbone and cyclohexyl ring would appear in the 2850-2960 cm⁻¹ range, while C-H bending vibrations would be found between 1350 cm⁻¹ and 1480 cm⁻¹.

Hypothetical FTIR Data for this compound

| Wavenumber Range (cm⁻¹) | Assignment | Functional Group |

| 3000 - 3100 | C-H Stretch | Alkene (=C-H) |

| 2850 - 2960 | C-H Stretch | Alkane (C-H) |

| 2550 - 2600 | S-H Stretch | Thiol (-SH) |

| 1640 - 1680 | C=C Stretch | Alkene |

| 1350 - 1480 | C-H Bend | Alkane |

Vibrational Frequency Analysis

A detailed vibrational frequency analysis, often aided by computational modeling such as Density Functional Theory (DFT), would allow for the assignment of each observed band in the IR and Raman spectra to a specific atomic motion within the molecule. This analysis would confirm the geometry of the molecule and the nature of its chemical bonds, providing a deeper understanding of its structural dynamics.

X-ray Crystallography for Solid-State Structure Determination

Currently, there are no published X-ray crystallography studies for this compound. This technique requires the compound to be in a crystalline solid form. If a suitable crystal could be grown, X-ray diffraction analysis would provide the precise three-dimensional arrangement of atoms in the solid state. This would definitively determine bond lengths, bond angles, and the conformation of the cyclohexene ring and the ethanethiol side chain. Such data is the gold standard for structural elucidation.

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas Chromatography (GC) would be a suitable method for the analysis of the volatile this compound. Coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used to determine the purity of a sample and to quantify the compound. The retention time would be a characteristic property under specific chromatographic conditions (e.g., column type, temperature program, and carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC) could also be employed, particularly if the compound is derivatized to improve its detection by UV-Vis or fluorescence detectors. Both normal-phase and reverse-phase HPLC could potentially be used to separate the compound from non-volatile impurities.

Chiral Chromatography for Enantiomeric Separation

This compound possesses a chiral center at the carbon atom of the cyclohexene ring to which the ethanethiol group is attached. Therefore, it can exist as a pair of enantiomers. Chiral chromatography, using a chiral stationary phase (CSP) in either GC or HPLC, would be necessary to separate these enantiomers. The development of such a method would be crucial for studying the stereospecific properties and synthesis of the individual enantiomers. Without experimental data, the specific chiral stationary phase and mobile phase conditions required for this separation remain unknown.

Computational Chemistry and Theoretical Investigations of 2 Cyclohex 3 En 1 Ylethanethiol

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methodologies such as Density Functional Theory (DFT) and ab initio calculations are routinely employed to predict molecular geometries, electronic distributions, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies

DFT has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying a wide range of chemical systems, including sulfur-containing molecules. nih.govescholarship.org A typical DFT study on 2-Cyclohex-3-en-1-ylethanethiol would involve optimizing its molecular geometry to find the most stable arrangement of its atoms in three-dimensional space. This would provide key data on bond lengths, bond angles, and dihedral angles. Furthermore, analysis of the frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO) would offer insights into the molecule's reactivity and electronic properties. However, no specific DFT studies on this compound have been published to provide this data.

Ab Initio Calculations of Conformational Isomers

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for detailed conformational analysis. For a flexible molecule like this compound, which contains a cyclohexene (B86901) ring and a flexible ethanethiol (B150549) side chain, numerous conformational isomers could exist. Ab initio calculations would be essential to determine the relative energies of these conformers and to identify the most stable structures. Such studies on analogous molecules have revealed the significant impact of subtle conformational changes on molecular properties. numberanalytics.com In the absence of such calculations for the target compound, its preferred three-dimensional structure remains speculative.

Time-Dependent Density Functional Theory (TDDFT) for Absorption and Emission Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TDDFT) calculations would be necessary. This method is used to predict electronic absorption spectra (UV-Vis spectra) by calculating the energies of electronic transitions from the ground state to various excited states. Similarly, it can be used to investigate emission properties, such as fluorescence, by modeling the relaxation from an excited state back to the ground state. Without published TDDFT studies, the photophysical properties of this compound are unknown.

Molecular Dynamics Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. nih.gov An MD simulation of this compound, either in the gas phase or in a solvent, would reveal its conformational flexibility, showing how the cyclohexene ring and the ethanethiol chain move and interconvert between different shapes. These simulations are also crucial for understanding intermolecular interactions, which are key to predicting the bulk properties of the substance. The lack of MD simulation data means that the dynamic behavior of this molecule is yet to be explored.

Prediction of Spectroscopic Properties from First Principles

Computational methods are capable of predicting various spectroscopic properties from first principles. For instance, the vibrational frequencies calculated from DFT can be used to simulate the infrared (IR) and Raman spectra of this compound. Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR spectra. These theoretical predictions are powerful tools for structural elucidation, but for this specific compound, such predictive studies have not been reported.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating reaction mechanisms, providing detailed information about transition states and reaction energy barriers. researchgate.netresearchgate.net For this compound, computational studies could elucidate the mechanisms of its synthesis, degradation, or its participation in various chemical reactions, such as thiol-ene additions or oxidation reactions. This knowledge is fundamental for controlling its chemical transformations and for designing new synthetic routes. Currently, there is no available research on the computational modeling of reaction mechanisms involving this compound.

Transition State Analysis

Transition state analysis is a critical computational method used to elucidate reaction mechanisms and determine the energy barriers associated with chemical transformations. This analysis involves locating the transition state structure, which is the highest energy point along the reaction coordinate. By calculating the energy of this state relative to the reactants, the activation energy can be determined, providing insight into the reaction kinetics.

For this compound, a transition state analysis could be theoretically applied to various reactions, such as its synthesis, oxidation, or its interaction with other molecules. However, no published studies have performed such an analysis on this specific compound.

Reactivity Site Determination (e.g., ALIE, ELF, LOL, RDG, Fukui Functions, FMO)

A variety of computational tools are employed to predict the most likely sites of chemical reactivity on a molecule. These methods provide a quantum mechanical picture of the electron distribution and help in understanding how a molecule will interact with electrophiles or nucleophiles.

Average Local Ionization Energy (ALIE): This method identifies regions of a molecule that are most susceptible to electrophilic attack.

Electron Localization Function (ELF) and Localization-of-Function Locator (LOL): These tools map the electron localization in a molecule, revealing the positions of chemical bonds and lone pairs.

Reduced Density Gradient (RDG): RDG analysis is used to visualize and characterize non-covalent interactions.

Fukui Functions: These functions are used to predict the sites of electrophilic, nucleophilic, and radical attack.

Frontier Molecular Orbital (FMO) Theory: This theory examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict reactivity.

A thorough computational study utilizing these methods would provide a detailed map of the reactive potential of this compound. As of now, such a detailed reactivity site determination for this molecule has not been reported.

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsions, play a crucial role in determining the three-dimensional structure of a molecule and its interactions with its environment. NCI analysis is a computational technique that allows for the visualization and characterization of these weak interactions.

For a molecule like this compound, NCI analysis could reveal intramolecular interactions that stabilize certain conformations, as well as intermolecular interactions that govern its binding to olfactory receptors, which is fundamental to its characteristic scent. Despite its potential utility, specific NCI analysis data for this compound is not currently available in the scientific literature.

2 Cyclohex 3 En 1 Ylethanethiol As a Building Block in Complex Chemical Synthesis

Precursor in the Synthesis of Heterocyclic Compounds

The presence of both a nucleophilic thiol group and a reactive double bond within the same molecule makes 2-Cyclohex-3-en-1-ylethanethiol a promising precursor for the synthesis of various sulfur-containing heterocyclic compounds. These heterocycles are significant motifs in pharmaceuticals and materials science.

Intramolecular cyclization reactions can be envisioned where the thiol group adds across the cyclohexene (B86901) double bond, a process that can be promoted by radical initiators or acid catalysts. This would lead to the formation of a bicyclic tetrahydrobenzothiophene ring system. The regiochemistry of such a cyclization would be influenced by the reaction conditions. For instance, a radical-initiated thiol-ene reaction would be expected to follow an anti-Markovnikov addition, leading to a specific regioisomer. wikipedia.org

Furthermore, the thiol and alkene functionalities can react with external reagents to construct heterocyclic rings. For example, reaction with a nitrogen source, such as an amine in the presence of an oxidizing agent, could potentially lead to the formation of thiazine (B8601807) derivatives. The synthesis of thiophene (B33073) and thiazole (B1198619) derivatives often involves the reaction of sulfur-containing nucleophiles with appropriate electrophiles. nih.govnih.gov In this context, this compound can serve as the sulfur source in reactions designed to build these important heterocyclic cores. researchgate.netmdpi.com

Table 1: Potential Heterocyclic Systems from this compound

| Reagents and Conditions | Potential Heterocyclic Product | Reaction Type |

| Radical or Acid Catalyst | Tetrahydrobenzothiophene derivative | Intramolecular Thiol-Ene Cyclization |

| Amine, Oxidizing Agent | Thiazine derivative | Intermolecular Cyclization |

| α-Haloketone | Thiazole derivative | Hantzsch Thiazole Synthesis |

| 1,4-Dicarbonyl compound | Thiophene derivative | Paal-Knorr Thiophene Synthesis |

Role in Polymer Chemistry and Material Science Research

In the field of polymer chemistry and material science, this compound stands out as a bifunctional monomer capable of participating in "thiol-ene" click chemistry. This type of reaction is known for its high efficiency, selectivity, and mild reaction conditions, making it a powerful tool for polymer synthesis and modification. wikipedia.orgrsc.orgrsc.orgcapes.gov.br

The compound can act as an A-B type monomer, where 'A' is the thiol group and 'B' is the alkene. Under radical initiation, the thiol can add across the alkene of another monomer molecule in a step-growth polymerization mechanism. This process can lead to the formation of linear polymers. If a multifunctional co-monomer is introduced, a cross-linked polymer network can be readily formed. These networks are of interest for applications such as coatings, adhesives, and hydrogels. wikipedia.org

The reactivity of the thiol and alkene groups can be tuned. For example, electron-rich alkenes are generally more reactive in radical thiol-ene reactions. The specific reaction conditions, such as the choice of initiator (thermal or photoinitiator), can also influence the polymerization kinetics and the properties of the resulting polymer. researchgate.net

Beyond polymerization, the thiol group of this compound can be used to functionalize surfaces of materials that possess alkene groups, or conversely, the alkene can be used to anchor the molecule to thiol-functionalized surfaces. This surface modification can be used to alter properties such as hydrophobicity, biocompatibility, or to introduce specific binding sites.

Applications in the Development of Advanced Organic Frameworks

Advanced organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis. The properties of these frameworks are dictated by the geometry and functionality of their organic building blocks, often referred to as linkers.

A bifunctional molecule like this compound presents an interesting candidate for a linker in the synthesis of such frameworks. The thiol group can coordinate to metal centers in the formation of MOFs, while the cyclohexene ring can be a site for post-synthetic modification. nih.gov Alternatively, both the thiol and the alkene could potentially participate in the framework-forming reactions for COFs.

For instance, the thiol can be used as a coordinating group to connect to metal clusters, while the alkene can be targeted for subsequent "click" reactions to introduce additional functionalities within the pores of the MOF. nih.gov This post-synthetic modification approach allows for the tailoring of the framework's properties for specific applications. The development of bifunctional MOF derivatives has been shown to enhance properties like electromagnetic wave absorption. elsevierpure.com While specific examples using this compound are not prevalent, the principles of using bifunctional linkers are well-established. uai.cl

Synthesis of Specialized Chemical Reagents and Ligands

The dual functionality of this compound also makes it a valuable precursor for the synthesis of specialized chemical reagents and ligands for catalysis and organometallic chemistry.

Design of Metal-Binding Ligands

The soft nature of the sulfur atom in the thiol group makes it an excellent ligand for a variety of transition metals. The thiol can act as a monodentate ligand, or it can be combined with other donor atoms to form polydentate ligands. In the case of this compound, the alkene functionality can also participate in coordination to a metal center, potentially making it a bidentate ligand.

The coordination of both the sulfur and the alkene would form a chelate ring, the size and stability of which would depend on the metal center and the conformation of the cyclohexene ring. Such bidentate ligands can be used to stabilize metal complexes and influence their catalytic activity. dntb.gov.ua The design of bidentate ligands is a key strategy in the development of catalysts for a wide range of organic transformations. csic.esnih.gov

Table 2: Potential Metal-Binding Modes of this compound

| Binding Mode | Coordinated Groups | Potential Applications |

| Monodentate | Thiol (S) | General coordination chemistry, catalyst precursor |

| Bidentate | Thiol (S), Alkene (C=C) | Catalysis, stabilization of reactive intermediates |

Future Directions in Research on 2 Cyclohex 3 En 1 Ylethanethiol

Exploration of Novel Catalytic Transformations

The thiol group in 2-cyclohex-3-en-1-ylethanethiol is a prime target for a variety of catalytic transformations, offering pathways to new and functionalized molecules. Future research is poised to explore these reactions in greater depth.

One promising area is the development of selective oxidation reactions. While the oxidation of thiols to disulfides is a well-known process, future studies could focus on more controlled oxidations to produce sulfenic, sulfinic, or sulfonic acids. nih.govmdpi.com These transformations are crucial as they can significantly alter the chemical properties and potential applications of the parent molecule.

Furthermore, the development of novel catalytic systems for the hydrogenation of thioesters, which could be derived from this compound, presents an exciting avenue. acs.org Recent advancements have shown that ruthenium-based catalysts can efficiently hydrogenate thioesters to thiols and alcohols, a process that was previously challenging due to catalyst poisoning by the thiol product. acs.org Applying such catalytic systems to derivatives of this compound could lead to the synthesis of a new range of bifunctional compounds.

Additionally, investigating transition-metal-catalyzed reactions that involve the cleavage of the S-S bond in disulfides derived from this compound could open up new synthetic routes. nih.gov Rhodium complexes, for example, have been shown to effectively catalyze the transfer of organothio groups, providing a versatile method for creating diverse organosulfur compounds without the need for strong bases or organometallic reagents. nih.gov

Investigation of Advanced Materials Applications

The unique structure of this compound makes it a compelling candidate for the development of advanced materials with tailored properties.

The presence of the thiol group allows for the formation of self-assembled monolayers (SAMs) on gold and other metal surfaces. Future research could explore the use of this compound in creating functionalized surfaces with specific chemical or physical properties. The cyclohexene (B86901) ring can be further modified, offering a platform for creating complex and hierarchical surface structures.

Moreover, the thiol group can participate in thiol-ene click reactions, a highly efficient and versatile method for polymer synthesis. This opens the door to creating novel sulfur-containing polymers with unique optical, thermal, and mechanical properties. Research in this area could focus on synthesizing polymers with high refractive indices, improved thermal stability, or specific functionalities for applications in coatings, adhesives, and composites. researchgate.netacs.org

The cyclohexene moiety itself is a versatile functional group. wikipedia.orgfiveable.me Its derivatives are used in the synthesis of a wide range of materials, including nylons and plastics. wikipedia.orgnus.edu.sg Future work could investigate the incorporation of the this compound unit into polymer backbones to impart specific properties derived from both the sulfur atom and the cyclic alkene.

Development of Sustainable Synthesis Routes

The increasing demand for environmentally friendly chemical processes necessitates the development of sustainable synthetic methods for producing this compound and its derivatives.

One promising approach is the use of mechanochemistry, which involves conducting reactions in a ball mill under solvent-free or low-solvent conditions. acs.org This technique has been successfully applied to the synthesis of various organosulfur compounds and could be adapted for the production of this compound, reducing the reliance on hazardous solvents. acs.org

Electrochemical methods also offer a green alternative for the synthesis of organosulfur compounds. researchgate.net By using renewable energy sources, electrochemical synthesis can provide a sustainable pathway for C-S bond formation. researchgate.net Research in this area could focus on developing efficient electrochemical methods for the synthesis of this compound from readily available starting materials.

Furthermore, exploring biocatalytic routes using enzymes could lead to highly selective and environmentally benign syntheses. While not yet specific to this compound, the broader field of biocatalysis for organosulfur compound synthesis is a rapidly developing area with significant potential.

Interdisciplinary Research Opportunities

The unique chemical properties of this compound make it a valuable tool for interdisciplinary research, particularly at the interface of chemistry with biology and environmental science.

Chemical Biology

In the realm of chemical biology, the thiol group is of paramount importance due to its role in various biological processes. acs.orgnortheastern.edunih.gov Thiols are crucial for maintaining cellular redox balance and are involved in enzyme catalysis and signal transduction. nih.govresearchgate.net Future research could investigate the mechanistic interactions of this compound with biomolecules such as proteins and enzymes. For instance, it could be used as a probe to study the reactivity of cysteine residues in proteins or to develop new inhibitors for enzymes that rely on thiol-based catalysis. acs.org The cyclohexene moiety could also play a role in directing the molecule to specific binding sites.

Environmental Chemistry

From an environmental chemistry perspective, volatile sulfur compounds (VSCs) play a significant role in the global sulfur cycle and can impact air and water quality. ontosight.ainih.govresearchgate.net Research could focus on the mechanistic studies of the atmospheric and aquatic fate of this compound. This would involve investigating its oxidation pathways, its potential to form aerosols, and its interactions with other atmospheric pollutants like hydroxyl radicals and nitrogen oxides. numberanalytics.com Understanding these fundamental processes is crucial for assessing the environmental impact of this and related organosulfur compounds. publish.csiro.au

Analytical Method Development for Trace Analysis and Metabolomic Studies

To fully understand the behavior and potential applications of this compound, the development of sensitive and selective analytical methods is essential.

Trace Analysis

Detecting and quantifying this compound at trace levels in complex matrices, such as environmental samples or biological fluids, presents a significant challenge. twistaroma.fr Future research in analytical chemistry could focus on developing novel methods for its trace analysis. This could involve derivatization strategies to enhance its detection by techniques like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection. acs.orgnih.gov The use of nanomaterials, such as gold nanoparticles, as sensors for thiol detection also presents a promising avenue for developing highly sensitive and selective analytical platforms. twistaroma.fr

Metabolomic Studies

In the context of chemical biology and environmental science, understanding the metabolic fate of this compound is crucial. Metabolomic studies, which aim to identify and quantify all small-molecule metabolites in a biological system, could provide valuable insights into how this compound is processed by organisms. researchgate.netnih.govasm.org Developing targeted metabolomic methods using techniques like liquid chromatography-mass spectrometry (LC-MS) would allow for the identification of its metabolic products and help to elucidate the biochemical pathways involved in its transformation. asm.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.